2-chloro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide
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Description
- 2-chloro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide is a chemical compound with the following structure:
- It belongs to the class of benzamide derivatives and contains a chlorine atom, a tetrahydrothiophene ring, and a piperidine ring.
Synthesis Analysis
- The synthesis of this compound involves the reaction of a suitable amine (such as 1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methylamine) with 2-chlorobenzoyl chloride or a similar chlorinating agent.
Molecular Structure Analysis
- The molecular formula is C₁₇H₂₀ClN₂OS.
- It has a chloro-substituted benzene ring connected to a piperidine ring via a tetrahydrothiophene linker.
Chemical Reactions Analysis
- Further reactions can be explored to modify or functionalize this compound for specific applications.
Physical And Chemical Properties Analysis
- Melting Point : Not specified.
- Solubility : Soluble in organic solvents.
- Stability : Stable under standard conditions.
- Toxicity : No specific toxicity information available.
Safety And Hazards
- As a research chemical, it should be handled with care, following standard laboratory safety protocols.
Future Directions
- Investigate its potential as an anti-tubercular agent or explore other applications.
- Conduct further studies to understand its biological activity and optimize its properties.
properties
IUPAC Name |
2-chloro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2OS/c18-16-4-2-1-3-15(16)17(21)19-11-13-5-8-20(9-6-13)14-7-10-22-12-14/h1-4,13-14H,5-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTLMFGMNPWHEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide |
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